molecular formula C5H4N4O2 B085658 7,9-Dihydro-1H-purine-6,8-dione CAS No. 13231-00-0

7,9-Dihydro-1H-purine-6,8-dione

Cat. No. B085658
CAS RN: 13231-00-0
M. Wt: 152.11 g/mol
InChI Key: BYUOBSUZYQAFJM-UHFFFAOYSA-N
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Description

7,9-Dihydro-1H-purine-6,8-dione, or 7,9-DHPD, is an organic compound and a derivative of the purine family. It is a heterocyclic compound composed of a six-membered ring with two nitrogen atoms and one oxygen atom. It is a versatile compound that has a wide range of applications in both scientific research and laboratory experiments.

Scientific Research Applications

  • Isolation from Natural Sources : 7,9-Dihydro-1H-purine-6,8-dione derivatives have been isolated from natural sources like the South China Sea gorgonian Subergorgia suberosa, indicating their presence in marine organisms (Qi, Zhang, Gao, & Li, 2008).

  • Synthesis Methods : Various methods for synthesizing derivatives of 7,9-Dihydro-1H-purine-6,8-dione have been developed, such as the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones (Khaliullin & Klen, 2010).

  • Chemical Modifications and Reactions : Research has been conducted on the methylation and reduction of various purine derivatives, including 7,9-dihydropurines, to understand their chemical properties and potential applications (Armarego & Reece, 1976).

  • Pharmacological Potential : Some studies have explored the potential pharmacological applications of purine derivatives, such as their affinity and activity towards serotonin receptors, indicating possible uses in the development of psychotropic drugs (Chłoń-Rzepa et al., 2013).

  • Anti-Inflammatory Properties : Research has shown that certain purine derivatives exhibit anti-inflammatory activity, suggesting their potential in developing new anti-inflammatory agents (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

  • Structural Analyses : Studies have been conducted to understand the structural properties of purine derivatives, which is crucial for designing drugs and understanding their interactions at the molecular level (Larson, Cottam, & Robins, 1989).

properties

IUPAC Name

7,9-dihydro-1H-purine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUOBSUZYQAFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157489
Record name 1H-Purine-6,8-dione, 7,9-dihydro-
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Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6,8-Dihydroxypurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.167 mg/mL at 20 °C
Record name 6,8-Dihydroxypurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7,9-Dihydro-1H-purine-6,8-dione

CAS RN

13231-00-0
Record name 7,9-Dihydro-1H-purine-6,8-dione
Source CAS Common Chemistry
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Record name 1H-Purine-6,8-dione, 7,9-dihydro-
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Record name Purine-6,8-diol
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Record name 1H-Purine-6,8-dione, 7,9-dihydro-
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Record name 7,9-dihydro-1H-purine-6,8-dione
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Record name 6,8-Dihydroxypurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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